molecular formula C17H17N3O2S2 B5572594 N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5572594
M. Wt: 359.5 g/mol
InChI Key: BNRKDFNKUCRHAE-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of organic molecules that are of significant interest due to their complex structure and potential for various applications in scientific research. The specific nomenclature reflects its molecular composition, which incorporates multiple heterocyclic frameworks such as benzisoxazole, thiophene, and thiazole, suggesting a molecule with a rich potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of complex organic compounds like this one often involves multistep chemical reactions, targeting specific functional groups and leveraging their reactivity. While direct synthesis information for this compound was not retrieved, related works on the synthesis of complex heterocycles provide insight. For example, the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound with different but similarly complex heterocyclic components, showcases the types of methodologies that might be applicable (Gu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of complex compounds like this focuses on understanding the spatial arrangement of atoms and the electronic structure that governs reactivity and properties. 1,2-Benzisoxazole derivatives, a part of this compound's structure, are noted for their rich diversity in biological properties, especially in CNS disorders, hinting at the sophisticated interactions such structures can have at the molecular level (Uto, 2016).

Chemical Reactions and Properties

The compound's reactivity can be anticipated by examining its constituent heterocycles. Benzisoxazoles, for example, are key structures in developing biologically active compounds due to their ability to participate in various chemical reactions, offering a basis for the compound's potential reactivity (Uto, 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical application and handling. These properties are typically determined experimentally and can significantly affect a compound's suitability for specific applications.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity with other chemical groups, and stability under various conditions, are essential for understanding how such compounds can be used in further chemical syntheses or as potential lead compounds in drug development. The structure-activity relationship of benzothiazole derivatives, for instance, underscores the importance of specific substitutions on the molecule's biological activity and chemical properties (Bhat & Belagali, 2020).

properties

IUPAC Name

N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-20(9-12-11-5-2-3-6-14(11)22-19-12)17(21)13-10-24-16(18-13)15-7-4-8-23-15/h4,7-8,10H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKDFNKUCRHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC2=C1CCCC2)C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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